molecular formula C22H21NO2S B3364797 N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide CAS No. 118616-83-4

N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide

Cat. No. B3364797
CAS RN: 118616-83-4
M. Wt: 363.5 g/mol
InChI Key: REFADXIHPKXIMM-UHFFFAOYSA-N
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Description

“N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C22H22N2O2S . It is also known as "1,3-Diphenylacetonep-tosylhydrazone" . The compound falls under the categories of Aromatic Heterocycles, Aromatic Cyclic Structures, Sulfonamides, and Hydrazones .


Molecular Structure Analysis

The molecular structure of “N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide” includes a sulfonamide group attached to a 4-methylbenzene ring, which is further connected to a 1,3-diphenylpropan-2-ylidene group . The exact structural details or crystallography data are not available in the current resources.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 378.49 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

properties

IUPAC Name

N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-18-12-14-22(15-13-18)26(24,25)23-21(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFADXIHPKXIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390749
Record name N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide

CAS RN

118616-83-4
Record name N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-BENZYL-2-PHENYL-ETHYLIDENE)-4-METHYL-BENZENESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-diphenylpropan-2-ylidene)-4-methylbenzenesulfonamide

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